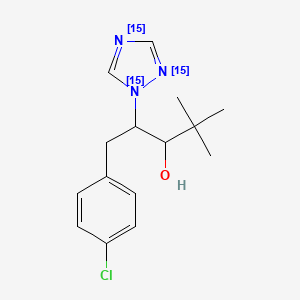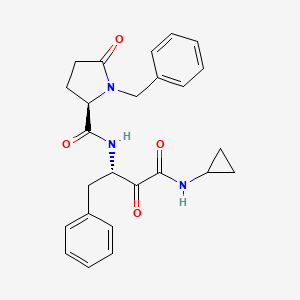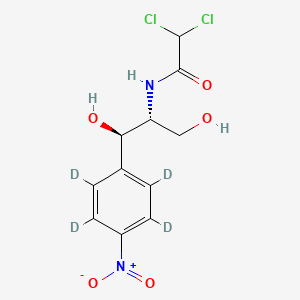
D-Ribose-13C-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Ribose-13C-1: is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the first carbon position of D-Ribose. D-Ribose is a naturally occurring pentose sugar that plays a crucial role in the synthesis of adenosine triphosphate (ATP), which is essential for cellular energy metabolism. The labeled version, this compound, is widely used in metabolic studies and research applications due to its ability to trace metabolic pathways and quantify biochemical processes .
准备方法
Synthetic Routes and Reaction Conditions: D-Ribose-13C-1 can be synthesized through various methods, including enzymatic and chemical synthesis. One common method involves the incorporation of carbon-13 from labeled precursors such as [13C]methanol into D-Ribose using specific enzymes. For example, [13C]methanol can be converted to [13C]formaldehyde, which is then incorporated into D-Ribose through a series of enzymatic reactions .
Industrial Production Methods: Industrial production of this compound typically involves the use of labeled carbon sources and advanced fermentation techniques. The process may include the cultivation of microorganisms capable of incorporating carbon-13 into D-Ribose, followed by extraction and purification of the labeled compound. The production process is optimized to achieve high yields and purity of this compound .
化学反应分析
Types of Reactions: D-Ribose-13C-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and biochemical processes involving D-Ribose.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as nitric acid or potassium permanganate under controlled conditions to form ribonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert this compound into its corresponding alcohol.
Substitution: Substitution reactions may involve the use of halogenating agents to replace hydroxyl groups with halogens, forming halogenated derivatives of this compound
Major Products Formed: The major products formed from these reactions include ribonic acid derivatives, reduced alcohol forms of D-Ribose, and halogenated ribose derivatives. These products are valuable for further biochemical and metabolic studies .
科学研究应用
Chemistry: D-Ribose-13C-1 is used in chemical research to study the synthesis and degradation pathways of ribose-containing compounds. It serves as a tracer in nuclear magnetic resonance (NMR) spectroscopy to investigate the structure and dynamics of ribose derivatives .
Biology: In biological research, this compound is employed to trace metabolic pathways and understand the role of ribose in cellular processes. It is particularly useful in studying the pentose phosphate pathway and the synthesis of nucleotides .
Medicine: this compound has potential clinical applications in the management of conditions such as congestive heart failure and diabetes. It is used to study the effects of ribose supplementation on ATP levels and energy metabolism in cardiac and skeletal muscles .
Industry: In the industrial sector, this compound is utilized in the production of labeled pharmaceuticals and as a reference standard in quality control and analytical testing .
作用机制
D-Ribose-13C-1 exerts its effects by participating in the synthesis of ATP, which is crucial for cellular energy metabolism. The labeled carbon-13 isotope allows researchers to trace the incorporation and utilization of ribose in metabolic pathways. D-Ribose is involved in the pentose phosphate pathway, where it is converted to ribose-5-phosphate, a precursor for nucleotide synthesis. The labeled compound helps in understanding the dynamics of these pathways and the role of ribose in cellular energy production .
相似化合物的比较
D-Ribose-1,2-13C2: This compound has carbon-13 isotopes incorporated at the first and second carbon positions of D-Ribose.
D-Ribose-2-13C: This compound has a carbon-13 isotope at the second carbon position of D-Ribose.
D-Ribose-2,3,4,5-13C4: This compound has carbon-13 isotopes at the second, third, fourth, and fifth carbon positions of D-Ribose.
Uniqueness: D-Ribose-13C-1 is unique due to the specific labeling at the first carbon position, which allows for precise tracing of metabolic pathways involving the first carbon of ribose. This specificity is valuable in studies where the position of the labeled carbon is critical for understanding the biochemical processes .
属性
分子式 |
C5H10O5 |
|---|---|
分子量 |
151.12 g/mol |
IUPAC 名称 |
(2R,3R,4R)-2,3,4,5-tetrahydroxy(213C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i3+1 |
InChI 键 |
PYMYPHUHKUWMLA-QWUQOAQISA-N |
手性 SMILES |
C([C@H]([C@H]([13C@H](C=O)O)O)O)O |
规范 SMILES |
C(C(C(C(C=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



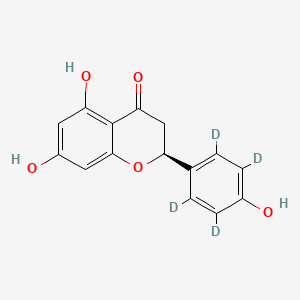
![(2R,3S,4S,5R,6S)-2-[[(2R,3S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol](/img/structure/B12403499.png)
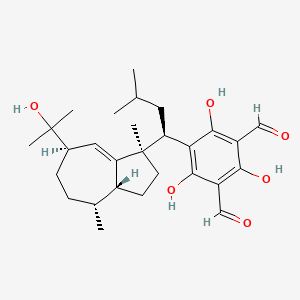
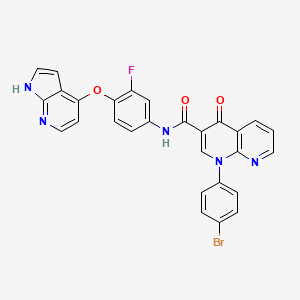
![(6R,7S,8E)-7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one](/img/structure/B12403512.png)
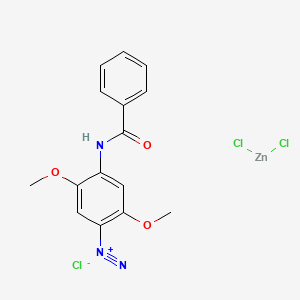
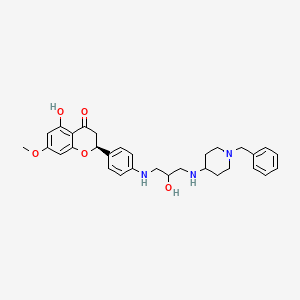
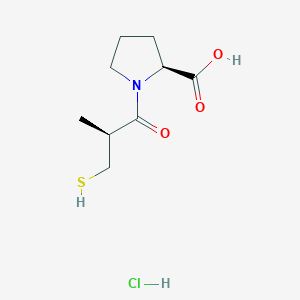
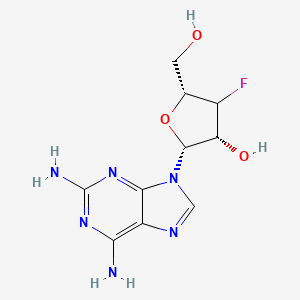
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidine-2,4-dione](/img/structure/B12403531.png)
